Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes a benzoate ester linked to a pyrrolidine ring through an oxygen atom. Its molecular formula is with a molecular weight of approximately 257.72 g/mol. This compound is notable for its potential applications in scientific research due to its interesting chemical properties and biological activities .
This compound can be classified as an ester, specifically a benzoate, and it is derived from the reaction of 2-hydroxybenzoic acid (salicylic acid) with pyrrolidine. The hydrochloride form enhances its stability and solubility in various solvents, making it suitable for laboratory use. Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is often sourced from chemical suppliers and is utilized in various research settings.
The synthesis of methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride typically involves the following steps:
The molecular structure of methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride can be represented as follows:
The compound features a benzoate moiety attached to a pyrrolidine ring via an ether linkage (–O–), which contributes to its unique chemical reactivity and potential biological interactions .
Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride can undergo several types of chemical reactions:
The mechanism of action for methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific biological targets, including enzymes or receptors. It may function as an inhibitor or modulator, influencing the activity of these targets through binding interactions that alter their normal function. The precise pathways and interactions depend on the specific biological context in which the compound is used .
Relevant data from spectral analyses (NMR, IR) indicate functional groups associated with esters and aromatic compounds, providing insight into its structural characteristics .
Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride has diverse applications in scientific research:
This compound's unique structure and reactivity profile make it an important subject of study within organic chemistry and medicinal research contexts.
Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride represents a structurally distinctive bioactive scaffold that has gained significant attention in pharmaceutical research. The compound features a pyrrolidine oxygen-linked benzoate core, where the ester functionality at the ortho-position creates unique steric and electronic properties that influence its molecular interactions. This structural architecture enables diverse binding modalities with biological targets, as evidenced by its incorporation into compounds exhibiting antiviral, antidiabetic, and enzyme-modulating activities [1] [8]. The protonated pyrrolidine nitrogen enhances water solubility and bioavailability, making the hydrochloride salt form particularly valuable for pharmacological applications [6].
The theoretical frameworks applied to study this compound span computational chemistry, structure-activity relationship (SAR) modeling, and molecular docking simulations. Researchers leverage these approaches to understand how variations in the pyrrolidine N-substituents and benzoate modifications affect target engagement. The molecule's significance stems from its role as a versatile synthon – a building block that can be readily functionalized to generate diverse libraries for biological screening. Its modular nature allows systematic exploration of three key regions: (1) the benzoate ester (hydrolyzable to carboxylic acid or amidated), (2) the pyrrolidine nitrogen (amenable to alkylation or acylation), and (3) the chiral center at the pyrrolidine 3-position (enabling stereoselective synthesis) [1] [10].
Table 1: Fundamental Physicochemical Properties of Methyl 2-(Pyrrolidin-3-yloxy)benzoate Hydrochloride
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₂H₁₆ClNO₃ (hydrochloride salt) | Elemental Analysis |
Molecular Weight | 257.72 g/mol | Mass Spectrometry |
SMILES Notation | COC(=O)C1=CC=CC=C1OC2CCNC2.Cl | Computational Representation |
Hydrogen Bond Acceptors | 4 | Computational Prediction |
Hydrogen Bond Donors | 1 (protonated amine) | Computational Prediction |
Topological Polar Surface Area | 52.3 Ų | Computational Analysis |
The investigation of pyrrolidine-oxybenzoate derivatives has evolved substantially over the past decade, transitioning from simple analogs to complex therapeutic candidates. Early research (pre-2020) primarily explored these structures as intermediates for pharmaceutical syntheses, with limited biological characterization. The COVID-19 pandemic marked a pivotal shift when high-throughput screening of compound libraries identified the 1-heteroaryl-2-alkoxyphenyl chemotype – which shares structural homology with methyl 2-(pyrrolidin-3-yloxy)benzoate derivatives – as potent inhibitors of SARS-CoV-2 replication (EC₅₀ = 4.7 µM) [1]. This discovery stimulated intensive SAR studies focused on optimizing antiviral efficacy through strategic modifications:
Concurrently, unrelated research streams discovered structurally analogous compounds addressing different therapeutic areas. Notably, Zydus Cadila's antidiabetic agent ZYDPLA1 (currently in clinical trials) incorporates a pyrrolidinyloxybenzoate substructure, demonstrating inhibition of dipeptidyl peptidase-4 (DPP-4) for diabetes management [8]. This parallel development highlights the scaffold's therapeutic polypharmacy potential – the ability to yield pharmacologically distinct agents through targeted modifications. The historical progression thus reveals three key phases: (1) exploratory synthesis (2010-2019), (2) antiviral target identification (2020-2022), and (3) therapeutic expansion into metabolic disease (2023-present) [1] [8].
Table 2: Evolution of Key Research Milestones for Pyrrolidine-Oxybenzoate Derivatives
Time Period | Research Focus | Key Advancement |
---|---|---|
2010-2019 | Synthetic Methodology Development | Mitsunobu-based etherification established as preferred route to aryloxy-pyrrolidines |
2020-2021 | Antiviral Discovery | High-throughput screening identifies scaffold as SARS-CoV-2 entry inhibitor |
2021-2022 | Structure-Activity Relationships | Systematic SAR establishes pyridyl-oxadiazole as optimal antiviral motif |
2022-2023 | Therapeutic Expansion | Structural analogs emerge as DPP-4 inhibitors for diabetes (ZYDPLA1) |
2023-Present | Synthetic Diversification | Novel routes developed for chiral synthesis and salt formation |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2